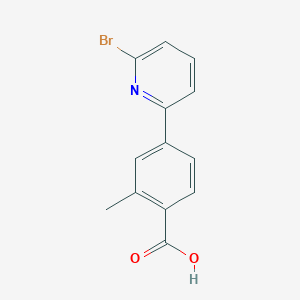![molecular formula C12H12N2O4 B1371017 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid CAS No. 1154729-69-7](/img/structure/B1371017.png)
3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid
Vue d'ensemble
Description
The compound “3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid” is a chemical substance used in diverse scientific research. It exhibits unique properties that enable its utilization in various fields, ranging from pharmaceuticals to material science. The compound has a CAS Number of 1154729-69-7 . Its IUPAC name is 4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid .
Molecular Structure Analysis
The molecular weight of “3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid” is 248.24 . The InChI key is SWFJQFNDJBWUOR-UHFFFAOYSA-N . The compound’s structure can be analyzed using various spectroscopic techniques. For example, its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .It has a storage temperature of room temperature . The compound’s physical and chemical properties can be analyzed using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure, featuring a benzoxazole moiety, is often found in pharmacologically active molecules. The compound could be utilized in synthesizing novel therapeutic agents that target a variety of diseases, including those requiring selective receptor binding or enzyme inhibition .
Agriculture
In the agricultural sector, derivatives of benzoxazole have been studied for their herbicidal properties. As such, 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid may serve as a precursor in developing new herbicides that can help manage weed growth, potentially leading to increased crop yields and food production efficiency .
Material Science
The benzoxazole ring system is known for its luminescent properties. This compound could be investigated for its use in creating organic light-emitting diodes (OLEDs) or other photoluminescent materials that are crucial in the development of energy-efficient lighting and display technologies .
Environmental Science
In environmental science, this compound’s derivatives could be assessed for their ability to act as chemical sensors. These sensors could detect pollutants or toxins in the environment, aiding in environmental monitoring and the development of cleaner industrial processes .
Biochemistry
Biochemically, the compound can be used to study enzyme-substrate interactions, particularly in enzymes that recognize the benzoxazole scaffold. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic use .
Pharmacology
Pharmacologically, the compound’s activity against common pathogens suggests its potential use in antimicrobial drug development. It could be part of a compound library for high-throughput screening to discover new drugs that combat antibiotic-resistant bacteria .
Propriétés
IUPAC Name |
4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-13-9-6-8(2-3-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJQFNDJBWUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)





![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
